molecular formula C19H18ClN3O2S B2864684 N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide CAS No. 780818-83-9

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide

Cat. No.: B2864684
CAS No.: 780818-83-9
M. Wt: 387.88
InChI Key: ISDYBWONMDQPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic small molecule featuring a thiazole core, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery research . The 2-aminothiazole structure is a fundamental building block in numerous bioactive compounds and is a key component in several clinically prescribed drugs, highlighting its importance in the development of novel therapeutic agents . This specific compound is designed with a hybrid pharmacophore structure, integrating multiple heterocyclic and aromatic systems. This design strategy is commonly employed to create high-affinity ligands for various biological targets, particularly in the field of oncology . The presence of the thiazole ring and anilinoacetamide side chain suggests potential for investigation into its effects on critical cellular signaling pathways. Researchers may find it a valuable tool for probing enzymes such as kinase targets, given that similar 2-aminothiazole derivatives have demonstrated potent inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . Its mechanism of action is hypothesized to involve interactions with key oncogenic targets, potentially including protein kinases or other components of cell proliferation pathways, although specific target validation is required. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-17-9-5-4-8-16(17)21-12-18(24)23-19-22-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDYBWONMDQPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide is a synthetic organic compound that belongs to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, an aniline moiety, and a chlorobenzyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes or receptors. The thiazole ring may facilitate binding to biological macromolecules, leading to modulation of cellular pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
This compoundHEPG2 (liver carcinoma)12.0
Similar Thiazole DerivativePC12 (neuroblastoma)16.7

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound exhibited promising results comparable to established anticancer agents.

Neuroprotective Effects

The neuroprotective properties of thiazole derivatives have been documented in various studies. For instance, certain derivatives demonstrated protective effects against oxidative stress-induced damage in neuronal cells. The compound's ability to mitigate cell death in neuroblastoma cells highlights its potential in neuroprotection.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of several thiazole derivatives, including this compound, against liver carcinoma cells (HEPG2). The results indicated that this compound had a significant inhibitory effect, with an IC50 value of 12 µM, suggesting its potential as an anticancer agent .
  • Neuroprotection Study : In another investigation, thiazole derivatives were tested for their ability to protect PC12 cells from sodium nitroprusside-induced toxicity. The results showed that certain compounds exhibited better protective effects than edaravone, a known neuroprotective drug .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological Activity
N-(5-(2-fluorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamideContains fluorine instead of chlorineEnhanced lipophilicity and metabolic stability
N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamideDifferent substituents on the benzene ringVaries in cytotoxicity and selectivity

These comparisons highlight how modifications in molecular structure can influence biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-acetamide derivatives are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide with structurally and functionally related compounds:

Structural Analogues with Enzyme Inhibitory Activity

(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Structure: Features a benzo[d]thiazole core linked to a dihydroisoquinoline group via an acetamide. Comparison: Unlike the target compound, this derivative lacks a methoxyphenyl group but shows higher selectivity for MAO-B due to the dihydroisoquinoline moiety.

N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide Structure: Contains a 2-methoxyphenylamino group linked to a sulfonyl-quinazoline scaffold. Activity: Displays potent anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ = 1.2–2.8 µM) due to DNA intercalation and topoisomerase inhibition . Comparison: While sharing the 2-methoxyphenylamino group, this compound replaces the thiazole ring with a quinazoline system, altering its mechanism of action.

Thiazole-Acetamide Derivatives with Modified Substituents

2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide Structure: Includes a 4-amino-5-methyltriazole-thio group instead of the methoxyphenylamino substituent.

N-(4-Phenylthiazol-2-yl)-2-(pyrazol-1-yl)acetamide Structure: Substitutes the chlorobenzyl group with a phenyl ring and replaces the methoxyphenylamino group with a pyrazole. Activity: Shows moderate analgesic activity (ED₅₀ = 45 mg/kg in mice) via COX-2 inhibition . Comparison: The absence of the chloro and methoxy groups reduces its steric bulk, possibly lowering selectivity for CNS targets.

Data Table: Key Comparative Parameters

Compound Name Target Enzyme/Activity IC₅₀/ED₅₀ Structural Distinguishing Features
Target Compound MAO-A/B, AChE (hypothesized) N/A 2-Chlorobenzyl, 2-methoxyphenylamino
(R)-N-(Benzo[d]thiazol-2-yl)-...acetamide MAO-B, BChE 0.032–0.045 µM Dihydroisoquinoline, no methoxy group
N-(2-Methoxyphenyl)-...sulfonyl)acetamide Cancer cell lines 1.2–2.8 µM Quinazoline-sulfonyl, 2-methoxyphenylamino
2-((4-Amino-5-methyl...)acetamide Kinases (unconfirmed) N/A Triazole-thio, chlorobenzyl
N-(4-Phenylthiazol-2-yl)-...acetamide COX-2 45 mg/kg Pyrazole, phenyl substituent

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via the Hantzsch thiazole synthesis, leveraging the reaction between α-haloketones and thiourea. For this target, 1-(2-chlorophenyl)-2-chloroethan-1-one serves as the electrophilic partner.

Procedure :

  • Preparation of α-Chloroketone :
    2-Chlorobenzyl bromide (1.0 equiv) is treated with chloroacetone (1.2 equiv) in acetonitrile under reflux for 12 hours, yielding 1-(2-chlorophenyl)-2-chloroethan-1-one.
  • Cyclization with Thiourea :
    The α-chloroketone (1.0 equiv) is combined with thiourea (1.1 equiv) in ethanol at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and elimination of HCl to form the thiazole ring.

Optimization Notes :

  • Solvent : Ethanol maximizes yield (78–82%) compared to DMF or THF.
  • Temperature : Prolonged reflux (≥6 hours) ensures complete conversion.

Introduction of the Acetamide Side Chain (Intermediate B)

Chloroacetylation of Thiazol-2-Amine

Intermediate A undergoes acylation with chloroacetyl chloride to install the electrophilic chloroacetamide group.

Procedure :

  • Reaction Setup :
    Intermediate A (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.
  • Workup :
    The mixture is stirred at room temperature for 4 hours, then washed with saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated to yield Intermediate B as a pale-yellow solid (85–90% yield).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂Cl), 3.85 (s, 2H, thiazole-CH₂).

Installation of the 2-Methoxyphenylamino Group

Nucleophilic Aromatic Substitution (SNAr)

The chloroacetamide moiety in Intermediate B undergoes displacement with 2-methoxyaniline under basic conditions.

Procedure :

  • Reaction Conditions :
    Intermediate B (1.0 equiv) and 2-methoxyaniline (2.0 equiv) are combined in dimethylformamide (DMF) with K₂CO₃ (3.0 equiv). The mixture is heated to 100°C for 12 hours.
  • Purification :
    The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the title compound as a white crystalline solid (70–75% yield).

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Deprotonation : K₂CO₃ deprotonates 2-methoxyaniline, enhancing its nucleophilicity.
  • Displacement : The aryl amine attacks the electrophilic carbon adjacent to the chloro group, releasing Cl⁻ and forming the C–N bond.

Alternative Pathways and Comparative Analysis

Coupling Agent-Mediated Synthesis

For laboratories lacking chloroacetyl chloride, a coupling agent approach using 2-((2-methoxyphenyl)amino)acetic acid may be employed:

Procedure :

  • Carbodiimide Coupling :
    Intermediate A (1.0 equiv), 2-((2-methoxyphenyl)amino)acetic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) are stirred in DCM at room temperature for 6 hours.
  • Yield : 65–70%, with minor impurities requiring recrystallization from ethanol/water.

Advantages :

  • Avoids handling corrosive chloroacetyl chloride.
  • Suitable for scale-up due to milder conditions.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 12.15 (s, 1H, NH), 7.55–6.90 (m, 8H, Ar-H), 4.10 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).
  • HRMS (ESI+) : m/z calculated for C₁₉H₁₇ClN₃O₂S [M+H]⁺: 402.0672; found: 402.0675.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 8.2 minutes.

Industrial-Scale Considerations

Solvent Selection and Waste Reduction

  • Chlorinated Solvents : DCM offers high reactivity but poses environmental concerns. Alternatives like ethyl acetate or 2-MeTHF are under investigation.
  • Catalytic Methods : Transition metal catalysts (e.g., CuI) may reduce reaction times by 30% in SNAr steps.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiazole ring (δ 7.2–7.4 ppm for aromatic protons), acetamide carbonyl (δ ~170 ppm in ¹³C), and methoxyphenyl group (δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z 418.9 [M+H]⁺ for C₂₄H₁₉ClN₂OS) and detect fragmentation patterns (e.g., loss of Cl or methoxy groups) .
  • HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
    Pitfalls : Overlapping signals in NMR (e.g., benzyl vs. thiazole protons) require 2D techniques (COSY, HSQC) for resolution .

How can researchers design experiments to evaluate the compound’s anticancer mechanisms while addressing potential off-target effects?

Q. Advanced Research Focus

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess cytotoxicity on non-cancerous cells (e.g., HEK293) to gauge selectivity .
  • Molecular docking : Screen against targets like tubulin (PDB ID: 1SA0) or topoisomerase II, focusing on thiazole and methoxyphenyl interactions with binding pockets .
  • Pathway analysis : Perform RNA-seq or Western blotting to track apoptosis markers (e.g., Bcl-2, caspase-3) and validate target engagement .
    Data Validation : Replicate assays in triplicate, use siRNA knockdowns to confirm target specificity, and cross-validate with structurally related analogs .

How should contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Advanced Research Focus

  • Source analysis : Compare cell line origins (ATCC authentication), assay protocols (e.g., serum concentration, incubation time), and compound purity (HPLC data) .
  • Structural analogs : Benchmark against derivatives (e.g., N-(3,4-dichlorobenzyl) analogs) to identify substituent-dependent trends .
  • Meta-analysis : Use platforms like PubChem BioAssay to aggregate data and apply statistical models (e.g., ANOVA) to isolate variables (e.g., solvent DMSO% affecting solubility) .

What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and methoxyphenyl moieties?

Q. Advanced Research Focus

  • Thiazole modifications : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., naphthyl) to probe steric and electronic effects on bioactivity .
  • Methoxyphenyl tweaks : Synthesize derivatives with halogenated (e.g., -F, -Br) or nitro groups at the ortho/meta positions to enhance π-π stacking or hydrogen bonding .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map essential features (e.g., acetamide hydrogen-bond acceptors) and guide synthetic priorities .

How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s 3D conformation?

Q. Advanced Research Focus

  • Data collection : Grow single crystals via slow evaporation (e.g., ethanol/chloroform mixtures) and collect high-resolution (<1.0 Å) X-ray data .
  • SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and validate hydrogen-bonding networks (e.g., N-H···O interactions between acetamide and thiazole) .
  • Conformational analysis : Compare dihedral angles (thiazole vs. methoxyphenyl planes) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.